- Deaminative Borylation of Aliphatic Amines Enabled by Visible Light Excitation of an Electron Donor-Acceptor ComplexChemistry - A European Journal, 2018, 24(65), 17210-17214,
Cas no 931583-43-6 (Cycloheptylboronic acid, pinacol ester)
사이클로헵틸보론산 피나콜 에스터(Cycloheptylboronic acid pinacol ester)는 유기 합성에서 널리 사용되는 보론산 유도체로, 특히 스즈키-미야우라 커플링 반응에서 고효율의 교차 결합 반응을 가능하게 하는 핵심 시약입니다. 이 화합물은 피나콜 에스터 형태로 안정성이 뛰어나며, 실온에서 장기 보관이 가능합니다. 고순도로 제조되어 반응 선택성이 우수하고, 다양한 헤테로고리 및 복잡한 분자 구조의 합성에 적용됩니다. 특히 약물 개발 및 재료 과학 분야에서 중간체 합성에 유용하게 활용됩니다.

931583-43-6 structure
상품 이름:Cycloheptylboronic acid, pinacol ester
CAS 번호:931583-43-6
MF:C13H25BO2
메가와트:224.147404432297
MDL:MFCD16618961
CID:842381
Cycloheptylboronic acid, pinacol ester 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(cycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- cycloheptenyl boronic acid pinacol ester
- Cycloheptylboronic acid pinacol ester
- 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- Cycloheptylboronic acid, pinacol ester
-
- MDL: MFCD16618961
- 인치: 1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h11H,5-10H2,1-4H3
- InChIKey: SXXIRRKFRJTGRV-UHFFFAOYSA-N
- 미소: O1C(C)(C)C(C)(C)OB1C1CCCCCC1
계산된 속성
- 정밀분자량: 224.19500
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 16
- 회전 가능한 화학 키 수량: 1
실험적 성질
- PSA: 18.46000
- LogP: 3.80300
Cycloheptylboronic acid, pinacol ester 보안 정보
Cycloheptylboronic acid, pinacol ester 세관 데이터
- 세관 번호:2934999090
- 세관 데이터:
중국 세관 번호:
2934999090개요:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품 이름, 어셈블리 컨텐트, 사용
요약:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
Cycloheptylboronic acid, pinacol ester 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
abcr | AB273495-1 g |
Cycloheptylboronic acid, pinacol ester; 98% |
931583-43-6 | 1g |
€297.00 | 2023-06-22 | ||
TRC | C987878-100mg |
Cycloheptylboronic acid, pinacol ester |
931583-43-6 | 100mg |
$98.00 | 2023-05-18 | ||
Fluorochem | 216152-1g |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 95% | 1g |
£188.00 | 2022-03-01 | |
Alichem | A449039518-5g |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 95% | 5g |
$614.76 | 2023-08-31 | |
A2B Chem LLC | AD03196-250mg |
Cycloheptylboronic acid, pinacol ester |
931583-43-6 | 95% | 250mg |
$152.00 | 2024-07-18 | |
Enamine | EN300-6251991-2.5g |
2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 2.5g |
$446.0 | 2023-07-06 | ||
A2B Chem LLC | AD03196-1g |
Cycloheptylboronic acid, pinacol ester |
931583-43-6 | 98% | 1g |
$176.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245692-250mg |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 98% | 250mg |
¥1437.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245692-1g |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 98% | 1g |
¥2682.00 | 2024-04-25 | |
Ambeed | A281739-250mg |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 98% | 250mg |
$125.0 | 2024-04-16 |
Cycloheptylboronic acid, pinacol ester 합성 방법
합성회로 1
반응 조건
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ; 6 h, 30 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
참조
합성회로 2
반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; rt; overnight, rt
참조
- Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization CascadeAngewandte Chemie, 2019, 58(12), 3870-3874,
합성회로 3
반응 조건
1.1 Catalysts: Cupric chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Potassium methoxide ; 30 min, rt
1.3 1 h, rt
1.2 Reagents: Potassium methoxide ; 30 min, rt
1.3 1 h, rt
참조
- Highly efficient synthesis of alkylboronate esters via Cu(II)-catalyzed borylation of unactivated alkyl bromides and chlorides in airACS Catalysis, 2016, 6(12), 8332-8335,
합성회로 4
반응 조건
1.1 Reagents: Azobisisobutyronitrile , Tris(trimethylsilyl)silane , 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C
참조
- Transition metal- and light-free radical borylation of alkyl bromides and iodides using silaneChemical Communications (Cambridge, 2021, 57(46), 5674-5677,
합성회로 5
반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; rt; overnight, rt
참조
- Divergent Aminocarbonylations of Alkynes Enabled by Photoredox/Nickel Dual CatalysisAngewandte Chemie, 2021, 60(51), 26511-26517,
합성회로 6
반응 조건
1.1 Reagents: Lithium methoxide Catalysts: Copper oxide (Cu2O) Solvents: Ethanol ; 12 h, rt
참조
- Borylation of primary and secondary alkyl bromides catalyzed by Cu2O nanoparticlesRSC Advances, 2015, 5(58), 46672-46676,
합성회로 7
반응 조건
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane Solvents: Dimethylacetamide ; 19 min, 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water
참조
- Electro-initiated preparation method of alkyl boride, China, , ,
합성회로 8
반응 조건
1.1 Reagents: Sodium methoxide , 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 4-Phenylpyridine Solvents: Acetonitrile ; 12 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Solvents: Ethyl acetate , Water ; rt
참조
- Photoinduced Radical Borylation of Alkyl Bromides Catalyzed by 4-PhenylpyridineAngewandte Chemie, 2020, 59(5), 2095-2099,
합성회로 9
반응 조건
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ; 6 h, 20 °C
1.2 Reagents: Triethylamine ; 6 h, rt
1.2 Reagents: Triethylamine ; 6 h, rt
참조
- Light-Mediated Sulfur-Boron ExchangeOrganic Letters, 2021, 23(10), 3919-3922,
합성회로 10
반응 조건
1.1 Catalysts: Zinc chloride , 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: tert-Butyl methyl ether ; 30 min, rt
1.2 Reagents: Potassium tert-butoxide ; 30 min, rt
1.3 1 h, rt
1.2 Reagents: Potassium tert-butoxide ; 30 min, rt
1.3 1 h, rt
참조
- Zinc-Catalyzed Borylation of Primary, Secondary and Tertiary Alkyl Halides with Alkoxy Diboron Reagents at Room TemperatureAngewandte Chemie, 2014, 53(7), 1799-1803,
합성회로 11
반응 조건
1.1 Reagents: Catecholborane , Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ; 30 min, 80 °C
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; 1 h, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; 1 h, rt
참조
- Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium CatalystAngewandte Chemie, 2021, 60(22), 12298-12303,
합성회로 12
반응 조건
1.1 Reagents: Catecholborane , Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ; 30 min, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine ; 1 h, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine ; 1 h, rt
참조
- Method for directly preparing alkyl boronate compound from alkyl halide, China, , ,
합성회로 13
반응 조건
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Zirconocene, dichloride , N,N′-Dicyclohexylurea , Iridium, tris[5-methoxy-2-(2-pyridinyl-κN)phenyl-κC]-, (OC-6-22)- Solvents: (Trifluoromethyl)benzene ; 12 h, 35 °C
1.2 Reagents: Triethylamine ; 1 h, 23 °C
1.3 Solvents: Water ; 23 °C
1.2 Reagents: Triethylamine ; 1 h, 23 °C
1.3 Solvents: Water ; 23 °C
참조
- Chlorine Atom Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox CatalysisPrecision Chemistry, 2023, 1(2), 112-118,
합성회로 14
반응 조건
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol , Water ; 48 h, 50 °C
참조
- Transition-Metal-Free Borylation of Alkyl Iodides via a Radical MechanismOrganic Letters, 2019, 21(17), 6597-6602,
합성회로 15
반응 조건
1.1 Reagents: Isobutanol , Potassium tert-butoxide Catalysts: 4,4′,4′′-Tris(1,1-dimethylethyl)-2,2′:6′,2′′-terpyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Diisopropyl ether ; 5 min, cooled
1.2 24 h, 60 °C
1.2 24 h, 60 °C
참조
- Alkylboronic Esters from Palladium- and Nickel-Catalyzed Borylation of Primary and Secondary Alkyl BromidesAdvanced Synthesis & Catalysis, 2012, 354(9), 1685-1691,
합성회로 16
반응 조건
1.1 Reagents: Lithium tert-butoxide Catalysts: Copper, compd. with palladium (2.8:0.2) (graphene supported) Solvents: Dimethylformamide ; 2 h, 30 °C
참조
- Visible-light-driven graphene supported Cu/Pd alloy nanoparticle-catalyzed borylation of alkyl bromides and chlorides in airJournal of Catalysis, 2021, 395, 258-265,
합성회로 17
반응 조건
1.1 Reagents: Tris(trimethylsilyl)silane , 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Azobisisobutyronitrile Solvents: Dimethylacetamide ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
참조
- Boron esterification reaction method catalyzed by alkyl bromide without transition metal, China, , ,
합성회로 18
반응 조건
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Iron(III) acetylacetonate Solvents: Diethyl ether , Tetrahydrofuran ; rt; 12 h, rt
참조
- Iron-Catalyzed Borylation of Alkyl ElectrophilesJournal of the American Chemical Society, 2014, 136(27), 9521-9523,
합성회로 19
반응 조건
1.1 Reagents: Lithium methoxide Catalysts: Triphenylphosphine , Cuprous iodide Solvents: Dimethylformamide ; 24 h, 37 °C
참조
- Alkylboronic Esters from Copper-Catalyzed Borylation of Primary and Secondary Alkyl Halides and PseudohalidesAngewandte Chemie, 2012, 51(2), 528-532,
합성회로 20
반응 조건
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Bis(pinacolato)diborane Solvents: Dimethylacetamide ; 19 min, 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ; 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ; 25 °C
참조
- Electrochemical Borylation of Alkyl Halides: Fast, Scalable Access to Alkyl Boronic EstersJournal of the American Chemical Society, 2021, 143(33), 12985-12991,
Cycloheptylboronic acid, pinacol ester Raw materials
- Bromocycloheptane
- Chlorocycloheptane
- 2,3-Dimethylbutane-2,3-diol
- Borate(1-),tetrafluoro-
- Bis(pinacolato)diborane
- Cycloheptane, iodo-
Cycloheptylboronic acid, pinacol ester Preparation Products
Cycloheptylboronic acid, pinacol ester 관련 문헌
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
931583-43-6 (Cycloheptylboronic acid, pinacol ester) 관련 제품
- 177035-82-4(1-Dodecylboronic acid pinacol ester)
- 86308-26-1(2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 167692-95-7(2-Cyclohexylethylboronic acid pinacol ester)
- 126689-01-8(Cyclopropylboronic acid, pinacol ester)
- 1073371-70-6(4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentyl]-1,3,2-dioxaborolane)
- 76347-13-2(4,4,5,5-tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane)
- 141091-38-5(2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 87100-15-0(2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 126689-04-1(4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane)
- 98572-00-0((S)-2-(Hydroxymethyl)-1,4-benzodioxane)
추천 공급업체
Amadis Chemical Company Limited
(CAS:931583-43-6)Cycloheptylboronic acid, pinacol ester

순결:99%
재다:1g
가격 ($):219.0